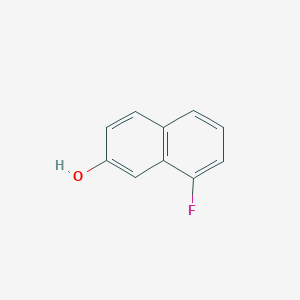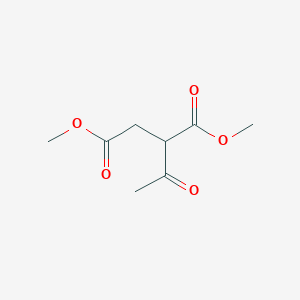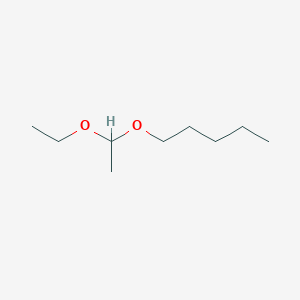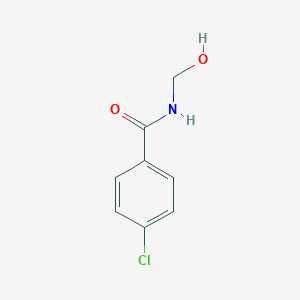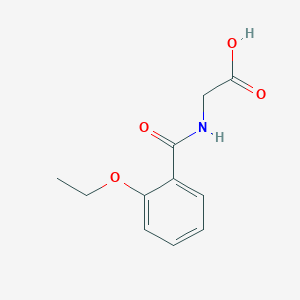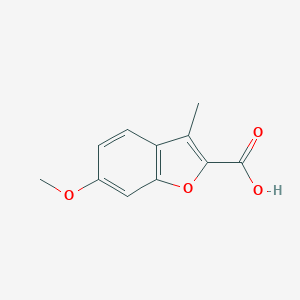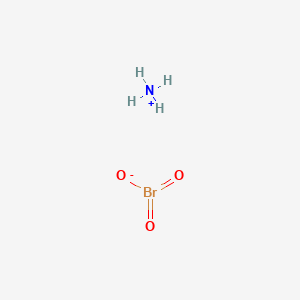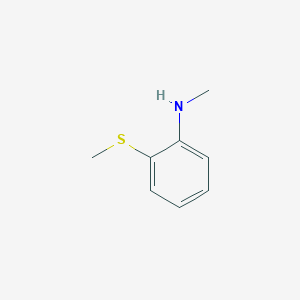
N-methyl-2-(methylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(methylsulfanyl)aniline” is a chemical compound with the CAS Number: 13372-62-8 . It has a molecular weight of 153.25 and its IUPAC name is N-methyl-2-(methylsulfanyl)aniline . It is in liquid form .
Molecular Structure Analysis
The InChI code for N-methyl-2-(methylsulfanyl)aniline is 1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
N-methyl-2-(methylsulfanyl)aniline is a liquid at room temperature . It has a molecular weight of 153.25 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis
“N-methyl-2-(methylsulfanyl)aniline” is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various complex organic compounds.
Pharmaceuticals
In the pharmaceutical industry, this compound is often used in the synthesis of bio-active compounds . Particularly, N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Agrochemicals
Similar to its use in pharmaceuticals, “N-methyl-2-(methylsulfanyl)aniline” is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases.
Methylation of Anilines
“N-methyl-2-(methylsulfanyl)aniline” can be used in the methylation of anilines . This process is important in the production of N-methylanilines, which have various applications in the chemical industry .
Hydrogen Autotransfer Reactions
This compound is involved in hydrogen autotransfer reactions . These reactions are an attractive alternative to traditional methods for N-alkylation, which rely on toxic and waste-generating alkylating agents .
Catalyst in Chemical Reactions
“N-methyl-2-(methylsulfanyl)aniline” can act as a catalyst in certain chemical reactions . For instance, it has been used in the effective methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
N-methyl-2-(methylsulfanyl)aniline is a chemical compound with the formula C8H11NS
Mode of Action
It’s known that anilines and their derivatives can undergo various chemical reactions, including methylation . In the case of N-methyl-2-(methylsulfanyl)aniline, it might interact with its targets through similar mechanisms, leading to changes in the biochemical processes of the system.
Biochemical Pathways
Anilines and their derivatives are known to be involved in a wide range of biochemical processes, including the methylation of anilines .
Propiedades
IUPAC Name |
N-methyl-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACLFTSARPNRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507555 |
Source


|
| Record name | N-Methyl-2-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13372-62-8 |
Source


|
| Record name | N-Methyl-2-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

